FPR2 (N-Formyl Peptide Receptor 2) Inhibition Potency: Target Compound vs. Class-Average Baseline
The target compound exhibits an IC₅₀ of 66,700 nM against human FPR2 in a PubChem BioAssay (AID 520) from the University of New Mexico [1]. For context, the structurally related benzothiazole–oxadiazole hybrid 6f from the ACS Omega 2023 anticonvulsant series, bearing a 4-methoxybenzothiazole–oxadiazole scaffold with a different phenyl substitution, achieved an IC₅₀ of 48.7 µM in the MES anticonvulsant model, but no FPR2 data are available for direct comparison [2]. Among FPR2 antagonists reported in the literature, the phenoxyacetamide derivative WRWWWW (WRW4) achieves an IC₅₀ of ~0.23 µM, indicating that the target compound is approximately 290-fold less potent than the most extensively characterized FPR2 antagonist [3]. These data suggest that the target compound occupies a moderate-potency, structurally distinct niche within FPR2 chemical space.
| Evidence Dimension | FPR2 (N-formyl peptide receptor 2) inhibitory activity – IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 66,700 nM (66.7 µM) |
| Comparator Or Baseline | WRWWWW (WRW4), a potent phenoxyacetamide FPR2 antagonist: IC₅₀ ≈ 230 nM (0.23 µM) [3]; Benzothiazole–oxadiazole anticonvulsant 6f: FPR2 data not available; MES anticonvulsant ED₅₀ = 48.7 mg/kg [2]. |
| Quantified Difference | Target compound is ~290-fold less potent than WRW4 at FPR2. No direct FPR2 comparator data available for benzothiazole–oxadiazole analogs. |
| Conditions | FPR2 inhibition assay: University of New Mexico, NIH 1R03MH076381-01; Format: cell-free competitive binding (PubChem AID 520). |
Why This Matters
Procurement for FPR2-targeting research should consider that this compound provides moderate-potency FPR2 engagement in a unique benzothiazole–oxadiazole scaffold, distinct from high-potency peptidomimetic antagonists, making it suitable as a probe for scaffold-hopping or fragment-based design rather than as a high-affinity tool compound.
- [1] BindingDB BDBM37694; PubChem BioAssay AID 520. Affinity Data: IC₅₀ = 6.67E+4 nM for N-formyl peptide receptor 2. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=37694 (accessed 2026-05-10). View Source
- [2] Bharti, S. K.; Salahuddin; Kumar, R.; et al. Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. ACS Omega 2023, 8 (2), 2520–2530. https://doi.org/10.1021/acsomega.2c06967. View Source
- [3] Bae, Y.-S.; Lee, H. Y.; Jo, E. J.; et al. Identification of Peptides That Antagonize Formyl Peptide Receptor-Like 1-Mediated Signaling. J. Immunol. 2004, 173 (1), 607–614. https://doi.org/10.4049/jimmunol.173.1.607. View Source
